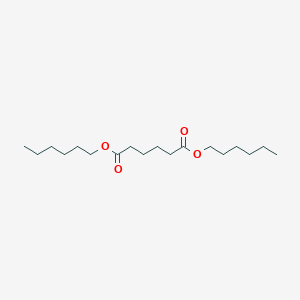

Dihexyl adipate

Cat. No. B092136

Key on ui cas rn:

110-33-8

M. Wt: 314.5 g/mol

InChI Key: HHECSPXBQJHZAF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04661622

Procedure details

To a mixture of 2.1 mol (306.6 g) of adipic acid, 0.7 mol (63 g) of 1,3-butanediol and 2.1 mol (214.2 g) of n-hexanol, were added 0.8 g of titanium tetrabutoxide, 0.2 g of stannic octylate and 80 g of toluene, and dehydrating esterification was carried out. When 37.8 ml of water was distilled out, 143 g of n-hexanol was added. An ester mixture was prepared such that the theoretical amount is 1.4 mol of diester to 0.7 mol of the ester alcohol. After acid value became 0.28, was added 0.5 g of butyl titanate, and at a reaction temperature of 180° C. under atmospheric or subatmospheric pressure, ester-interchange reaction was carried out and 71.4 g (93%) of n-hexanol was recovered. After treatment for removing catalyst, alkali washing and water washing were carried out and distillation was carried out under reduced pressure to provide 263 g (119%) of dihexyl adipate, 19.8 g of intermediate fraction and 252 g of residual portion. The viscosity of a higher boiling portion was 99 c.p.s. at 21° C. The plasticizing efficiency to polyvinyl chloride was 48 and heat loss of 50 phr sheet after heating at 160° C. for 2 hours was 0.6% by weight. A 150 g of remaining liquid was subjected to fractional distillation (240°-265° C./0.5 mm) and 138 g (92%) of 1,3-butanediol bis-n-hexyl adipate was obtained. It was revealed that the major part of the product is the bis-compound. The viscosity of bis compound at 21° C. was 90 c.p.s. and plasticizing efficiency was 47.

[Compound]

Name

stannic octylate

Quantity

0.2 g

Type

reactant

Reaction Step One

[Compound]

Name

diester

Quantity

1.4 mol

Type

reactant

Reaction Step Four

[Compound]

Name

ester alcohol

Quantity

0.7 mol

Type

reactant

Reaction Step Five

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

119%

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C(O)CC(O)C.[CH2:17](O)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[C:24]1(C)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]>[C:1]([O:10][CH2:28][CH2:29][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:7] |f:4.5.6.7.8|

|

Inputs

Step One

[Compound]

|

Name

|

stannic octylate

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]

|

Step Two

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

|

Step Three

|

Name

|

|

|

Quantity

|

306.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

63 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(C)O)O

|

|

Name

|

|

|

Quantity

|

214.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)O

|

Step Four

[Compound]

|

Name

|

diester

|

|

Quantity

|

1.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ester alcohol

|

|

Quantity

|

0.7 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

When 37.8 ml of water was distilled out

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

143 g of n-hexanol was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An ester mixture was prepared such that the theoretical amount

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

71.4 g (93%) of n-hexanol was recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After treatment for removing catalyst

|

WASH

|

Type

|

WASH

|

|

Details

|

alkali washing

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC(=O)OCCCCCC)(=O)OCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 263 g | |

| YIELD: PERCENTYIELD | 119% | |

| YIELD: CALCULATEDPERCENTYIELD | 96.3% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |